2-Methoxyethyl o-tolylsulfonylcarbamate
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Overview
Description
2-Methoxyethyl o-tolylsulfonylcarbamate is a chemical compound with the molecular formula C11H15NO5S and a molecular weight of 273.31 g/mol . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl o-tolylsulfonylcarbamate typically involves the reaction of o-toluenesulfonyl chloride with 2-methoxyethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl o-tolylsulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce sulfides or thiols .
Scientific Research Applications
2-Methoxyethyl o-tolylsulfonylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 2-Methoxyethyl o-tolylsulfonylcarbamate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl N-(o-tolyl)carbamate: Similar structure but different functional groups.
2-Ethoxyethyl N-(p-tolyl)carbamate: Contains an ethoxyethyl group instead of a methoxyethyl group.
2-Chloroethyl N-(o-tolyl)carbamate: Contains a chloroethyl group instead of a methoxyethyl group.
Uniqueness
2-Methoxyethyl o-tolylsulfonylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H15NO5S |
---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-methoxyethyl N-(2-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H15NO5S/c1-9-5-3-4-6-10(9)18(14,15)12-11(13)17-8-7-16-2/h3-6H,7-8H2,1-2H3,(H,12,13) |
InChI Key |
BBDCYTIPACSDHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)OCCOC |
Origin of Product |
United States |
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